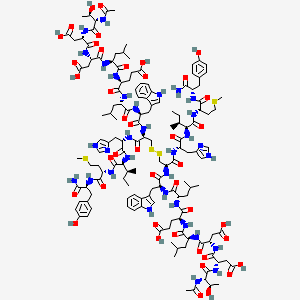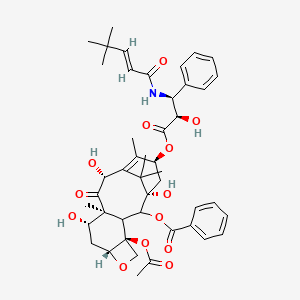
Antibacterial agent 165
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 165 is a compound known for its potent antibacterial properties. It is used to combat bacterial infections by inhibiting the growth and proliferation of bacteria. This compound is part of a broader class of antibacterial agents that have been developed to address the growing issue of antibiotic resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 165 involves multiple steps, including the formation of key intermediates through various chemical reactions. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are often used to introduce functional groups that enhance the antibacterial activity of the compound.
Oxidation and reduction reactions: These reactions are employed to modify the oxidation state of the compound, which can affect its antibacterial properties.
Cyclization reactions: These reactions are used to form ring structures that are crucial for the compound’s activity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Raw material preparation: Ensuring the availability of high-purity starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 165 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, enhancing its antibacterial activity.
Reduction: This reaction can be used to convert the compound into a more active form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions are derivatives of this compound that possess enhanced antibacterial properties. These derivatives are often more potent and have a broader spectrum of activity against various bacterial strains.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 165 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Employed in research to understand bacterial resistance mechanisms and to develop strategies to overcome resistance.
Medicine: Used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives.
Wirkmechanismus
The mechanism of action of Antibacterial agent 165 involves targeting specific bacterial pathways and molecular targets. It typically works by:
Inhibiting cell wall synthesis: Preventing bacteria from forming a protective cell wall, leading to cell lysis and death.
Disrupting protein synthesis: Interfering with the bacterial ribosome, thereby inhibiting the production of essential proteins.
Inhibiting nucleic acid synthesis: Blocking the replication and transcription of bacterial DNA, preventing bacterial proliferation.
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 165 is unique compared to other similar compounds due to its specific mechanism of action and its broad spectrum of activity. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a narrower spectrum of activity.
Tetracycline: Inhibits protein synthesis but is less effective against certain resistant strains.
Ciprofloxacin: Inhibits nucleic acid synthesis but has different molecular targets.
This compound stands out due to its ability to target multiple bacterial pathways simultaneously, making it a highly effective antibacterial agent.
Eigenschaften
Molekularformel |
C15H11N3O4S |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
4-[(5-hydroxyquinolin-7-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-15-9-11(8-14-13(15)2-1-7-16-14)18-17-10-3-5-12(6-4-10)23(20,21)22/h1-9,19H,(H,20,21,22) |
InChI-Schlüssel |
WGCCVOQSDZOYKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


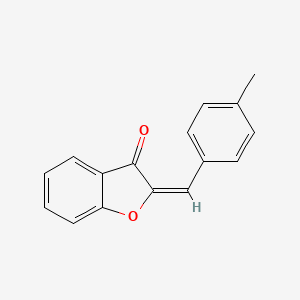
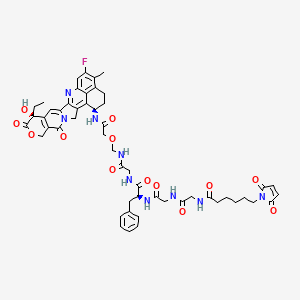
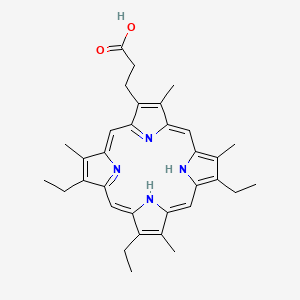
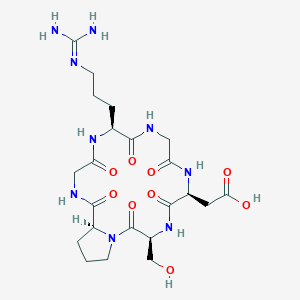
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
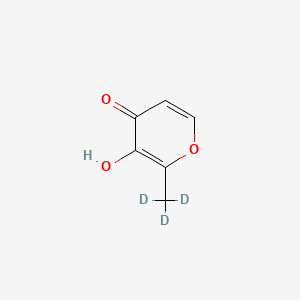
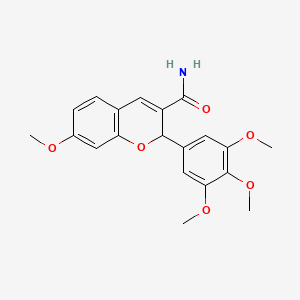
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

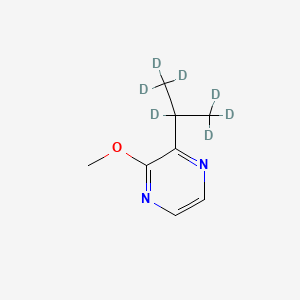
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
